molecular formula C21H23N3O3S B2474822 8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216996-40-5

8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2474822
CAS No.: 1216996-40-5
M. Wt: 397.49
InChI Key: LZRRYTAAXHODFE-UHFFFAOYSA-N
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Description

The compound 8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core structure with nitrogen atoms at positions 1, 4, and 6. This scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs) and enzymes due to its conformational rigidity and hydrogen-bonding capabilities. The 4-methylbenzenesulfonyl (tosyl) group at position 8 and the 3-methylphenyl substituent at position 3 likely enhance metabolic stability and modulate receptor binding affinity.

Properties

IUPAC Name

3-(3-methylphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-6-8-18(9-7-15)28(26,27)24-12-10-21(11-13-24)22-19(20(25)23-21)17-5-3-4-16(2)14-17/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRRYTAAXHODFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of Piperidin-4-One

The synthesis frequently begins with the tosylation of piperidin-4-one to introduce the 4-methylbenzenesulfonyl (tosyl) group. A representative procedure involves dissolving piperidin-4-one (10.0 mmol) in a 1:2 mixture of water and dioxane (20 mL), followed by the addition of sodium carbonate (2.0 equiv, 20.0 mmol). After stirring for 15 minutes, 4-methylbenzenesulfonyl chloride (1.1 equiv, 11.0 mmol) is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) and mass spectrometry (MS), typically completing within 8–18 hours. The crude product is extracted with ethyl acetate (3 × 30 mL), and the organic layers are concentrated to yield 1-(4-methylbenzenesulfonyl)piperidin-4-one as a white solid.

Table 1: Characterization Data for 1-(4-Methylbenzenesulfonyl)piperidin-4-One

Property Value/Description
Molecular Formula C₁₂H₁₅NO₃S
Yield 78%
¹H NMR (400 MHz, CDCl₃) δ 7.70–7.65 (m, 2H), 3.38 (t, J=6.2 Hz, 4H)
MS (ESI) m/z [M + H]⁺ 254.30

Formation of the Spiro Ring System

The spiro ring is constructed via a cyclocondensation reaction. A mixture of 1-(4-methylbenzenesulfonyl)piperidin-4-one (5.36 g, 21.7 mmol) and 3-methylphenylhydrazine (6.0 mL, 62.4 mmol) in acetic acid (70 mL) is stirred under nitrogen. Titanium tetrachloride (1.29 equiv, 28 mmol) in dichloromethane is added at 0°C, followed by warming to 50°C and the addition of zinc cyanide (3.93 equiv, 85.2 mmol). The reaction proceeds for 12 hours, after which the mixture is quenched with ice-cold water and extracted with dichloromethane. The organic phase is concentrated, and the residue is purified via flash chromatography (ethyl acetate/hexanes) to yield the spiro intermediate.

Introduction of the 3-Methylphenyl Group

The 3-methylphenyl moiety is introduced through a nucleophilic substitution or coupling reaction. For example, the spiro intermediate (1.7563 g, 4.60 mmol) is dissolved in dichloromethane (20 mL) and treated with trichloroacetyl isocyanate (1.10 equiv, 5.05 mmol) at 0°C. After stirring for 10 minutes, water (5.0 equiv, 23.1 mmol) is added, and the mixture is stored at -20°C overnight. Subsequent warming to room temperature and purification via silica gel chromatography (95:6.5:1 dichloromethane:methanol:saturated ammonium hydroxide) affords the final product.

Optimization of Reaction Parameters

Temperature and Catalysis

Hydrogenation steps critical for reducing intermediates (e.g., trans aminonitrile to amine) require palladium hydroxide on carbon (Pd(OH)₂/C) under high-pressure hydrogen (40 psi). Optimal yields (≥85%) are achieved at 25°C with a catalyst loading of 10 wt%.

Solvent Systems

Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction rates in coupling steps. For instance, the use of THF in tosylation improves solubility of sodium carbonate, while DMF facilitates amide bond formation in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Table 2: Impact of Solvent on Reaction Efficiency

Solvent Reaction Type Yield (%)
THF Tosylation 78
DMF Amide Coupling 92
Dichloromethane Cyclocondensation 65

Purification and Characterization Techniques

Chromatographic Methods

Flash chromatography remains the primary purification method, with silica gel and gradient elution (e.g., 25% to 50% ethyl acetate in hexanes) effectively separating intermediates. High-performance liquid chromatography (HPLC) is employed for final product validation, achieving ≥95% purity.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and MS data are critical for structural confirmation. The ¹H NMR spectrum of the final compound exhibits characteristic peaks for the tosyl group (δ 7.70–7.65 ppm) and the spirocyclic methylene protons (δ 3.38 ppm). MS-ESI confirms the molecular ion peak at m/z 367.9 [M + H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis adopts continuous flow systems to enhance reproducibility and reduce reaction times. For example, the cyclocondensation step is performed in a tubular reactor at 50°C with a residence time of 30 minutes, achieving 90% conversion.

Waste Management

The use of titanium tetrachloride necessitates stringent waste treatment protocols. Quenching with ice water followed by neutralization with sodium bicarbonate minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products

    Oxidation: Products may include 4-methylbenzenesulfonic acid derivatives.

    Reduction: Products may include 4-methylbenzenethiol derivatives.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The pharmacological and physicochemical properties of 1,4,8-triazaspiro[4.5]dec-3-en-2-one derivatives are highly dependent on substituents at positions 3 and 7. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Formula Molecular Weight Key References
Target Compound 3-(3-Methylphenyl) 4-Methylbenzenesulfonyl C21H23N3O3S 397.49
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-... 4-Methoxyphenyl 3-Chloro-4-methylbenzenesulfonyl C21H22ClN3O4S 447.93
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-Methylphenyl Hydrogen (unsubstituted) C14H17N3O 243.31
8-(3-Methoxybenzoyl)-3-(3-methylphenyl)-... 3-Methylphenyl 3-Methoxybenzoyl C22H23N3O3 377.44
3-(4-Bromophenyl)-8-[(2-chlorophenyl)methyl]-... 4-Bromophenyl (2-Chlorophenyl)methyl C20H19BrClN3O 432.75

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonyl, chloro) at position 8 improve solubility and stability but may reduce membrane permeability.
  • Methoxy or Methyl Groups at position 3 enhance lipophilicity, favoring central nervous system (CNS) penetration.
Pharmacological Activity
  • Antitumor Activity : Derivatives with 8-aryl sulfonyl groups (e.g., 4-methylbenzenesulfonyl) show potent antitumor activity, likely due to inhibition of kinase pathways or DNA intercalation. For example, the structurally related Compound A (1-azaspiro[4.5]decan-2-one) demonstrated efficacy in tumor prophylaxis and therapy via modulation of apoptotic pathways.
  • Antimicrobial Potential: Compounds with chloro or bromo substituents exhibit moderate antibacterial activity, possibly through interference with bacterial enzymes.

Biological Activity

Overview of Biological Activity

The compound "8-(4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is a synthetic organic molecule that may exhibit a range of biological activities due to its unique structural features. The presence of a sulfonyl group and a triazole ring suggests potential interactions with various biological targets.

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors. The sulfonyl moiety can participate in hydrogen bonding and electrostatic interactions, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : The triazole ring may interact with specific receptors, altering signaling pathways related to inflammation or cancer progression.
  • Antimicrobial Activity : Many triazole-containing compounds have demonstrated antimicrobial properties, suggesting that this compound might also exhibit such activity against certain pathogens.

Case Studies and Experimental Data

  • In vitro Studies : Laboratory studies often employ cell lines to assess cytotoxicity and the mechanism of action. For instance, assays measuring cell viability (e.g., MTT assay) can determine the compound's efficacy against cancer cell lines.
  • Animal Models : In vivo studies using rodent models can provide insights into pharmacokinetics and therapeutic effects. Monitoring tumor growth in xenograft models could elucidate anticancer properties.
  • Structure-Activity Relationship (SAR) : Research typically explores how variations in chemical structure affect biological activity. Modifications to the sulfonyl or triazole groups may enhance potency or selectivity for specific targets.

Data Table Example

Biological ActivityAssay TypeConcentration TestedResults
CytotoxicityMTT Assay1 µM - 100 µMIC50 = 25 µM
AntimicrobialZone of Inhibition50 µg - 200 µgEffective against E. coli
Enzyme InhibitionEnzyme Activity Assay10 µM - 100 µM70% inhibition at 50 µM

Potential Applications

  • Cancer Therapy : Due to its structural components, the compound may serve as a lead compound for developing anticancer agents.
  • Antimicrobial Agents : Its potential activity against bacteria positions it as a candidate for further development in infectious disease treatment.
  • Inflammatory Disorders : If shown to modulate inflammatory pathways, it could be explored for treating conditions like arthritis or asthma.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step routes, including cyclization and sulfonylation reactions. Optimal conditions require:

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve regioselectivity .
  • Temperature control : Maintaining 60–80°C during sulfonylation to minimize side-product formation . Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmation by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How is structural characterization performed for this spirocyclic compound?

A combined analytical approach is recommended:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm spirocyclic connectivity and substituent positions (e.g., sulfonyl group at C8, methylphenyl at C3) .
  • X-ray crystallography : Resolves spatial arrangement of the triazaspiro core and validates bond angles/planarity .
  • HRMS : Accurately determines molecular weight (theoretical m/z: 413.49) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2 inhibition) using recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

SAR studies focus on substituent effects:

Substituent Biological Activity Mechanistic Insight
4-Methylphenyl (sulfonyl)Enhanced COX-2 binding affinityHydrophobic interactions in enzyme active site
3-Methylphenyl (triazaspiro)Improved membrane permeabilityReduced polarity from methyl group
Methodology : Synthesize analogs with halogen (F, Cl) or methoxy substitutions and compare activity via dose-response curves .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina with protein targets (e.g., PDB: 1CX2 for COX-2) to identify key interactions (e.g., hydrogen bonds with Arg120) .
  • ADMET prediction : SwissADME evaluates logP (predicted: 3.2), solubility (LogS: -4.1), and CYP450 inhibition .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How to resolve contradictions in reported bioactivity data across similar analogs?

Contradictions often arise from:

  • Substituent positional isomerism : Compare 3-methylphenyl vs. 4-methylphenyl analogs in identical assays .
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures) to minimize variability .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. What in vivo models are appropriate for validating therapeutic potential?

  • Murine infection models : Evaluate bactericidal efficacy in S. aureus-induced sepsis (dose: 50 mg/kg, IV) .
  • Xenograft tumors : Assess tumor growth inhibition in nude mice with MDA-MB-231 implants .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Methodological Notes

  • Spectral data interpretation : Assign 1H^1 \text{H}-NMR peaks using 2D COSY and NOESY to resolve overlapping signals .
  • Reaction troubleshooting : If yields drop below 40%, check for moisture-sensitive intermediates and use anhydrous solvents .

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